![molecular formula C20H18N6O2S B6441129 3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2548980-79-4](/img/structure/B6441129.png)
3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is 406.12119501 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[4,3-b]pyridazine class of compounds, which includes the compound , has been found to exhibit anticancer activity . These compounds can interact with cancer cells and inhibit their growth, making them potential candidates for cancer treatment.
Antimicrobial Activity
These compounds also show antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, which makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[4,3-b]pyridazine class of compounds has been found to have analgesic and anti-inflammatory properties . This means they could potentially be used in the treatment of pain and inflammation.
Antioxidant Activity
These compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
The 1,2,4-triazolo[4,3-b]pyridazine class of compounds has been found to have antiviral properties . This suggests that they could potentially be used in the treatment of viral infections.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases, as they can regulate the activity of enzymes in the body.
Antitubercular Agents
The 1,2,4-triazolo[4,3-b]pyridazine class of compounds has been found to have antitubercular properties . This suggests that they could potentially be used in the treatment of tuberculosis.
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-b]pyridazine compounds, which includes the compound , has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to its observed pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on the compound’s bioavailability.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
3-cyclopropyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-15-6-4-13(5-7-15)20-22-14(11-29-20)10-21-19(27)16-8-9-17-23-24-18(12-2-3-12)26(17)25-16/h4-9,11-12H,2-3,10H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHXPOHZCMTRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.